molecular formula C13H22N2O6 B584730 (alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid CAS No. 90599-96-5

(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid

Cat. No.: B584730
CAS No.: 90599-96-5
M. Wt: 302.327
InChI Key: RTEDIRSCHKXCON-IUCAKERBSA-N
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Description

Chemical Identity and Nomenclature

This compound, identified by the Chemical Abstracts Service number 90599-96-5, represents a sophisticated heterocyclic amino acid derivative with the molecular formula C13H22N2O6 and a molecular weight of 302.32 grams per mole. The compound's systematic name reflects its complex stereochemistry, featuring specific alpha and 2S configurations that are crucial for its biological activity and synthetic utility. The International Union of Pure and Applied Chemistry name for this compound is (2S)-1-[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid, which clearly delineates the spatial arrangement of its functional groups.

The compound's structure incorporates several key chemical features that distinguish it within the broader category of amino acid derivatives. The presence of the 1,1-dimethylethoxycarbonyl group, commonly referred to in chemical literature as the tert-butoxycarbonyl protecting group, serves as a temporary masking functionality that can be selectively removed under appropriate conditions. This protecting group strategy allows for controlled synthetic manipulations while preserving the integrity of the amino functionality during complex multi-step syntheses. The azetidine ring system, a four-membered saturated heterocycle containing nitrogen, represents one of the most strained ring systems commonly encountered in organic chemistry, contributing to the compound's unique reactivity profile.

Chemical Property Value
Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
CAS Number 90599-96-5
IUPAC Name (2S)-1-[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid
Canonical SMILES CC(C)(C)OC(=O)NC(CCN1CCC1C(=O)O)C(=O)O
InChI Key RTEDIRSCHKXCON-IUCAKERBSA-N

The stereochemical designation of alphaS,2S indicates the specific three-dimensional arrangement of atoms around the two chiral centers present in the molecule. This stereochemical precision is particularly important for biological applications, as different stereoisomers of the same compound can exhibit dramatically different biological activities. The absolute configuration specified ensures that researchers can reproduce synthetic protocols and biological assays with confidence in the molecular identity of their test compounds.

Historical Context in Heterocyclic Amino Acid Research

The development of this compound emerges from a rich historical context of heterocyclic amino acid research that spans several decades of intensive scientific investigation. Azetidine-2-carboxylic acid, the parent compound without the protecting group modifications, has been recognized since 1955 as a naturally occurring plant metabolite found in rhizomes and fresh foliage of certain plant species. This foundational discovery established the biological relevance of four-membered nitrogen-containing ring systems and sparked subsequent research into their synthetic utility and biological properties.

The historical significance of azetidine-containing compounds extends beyond their natural occurrence to encompass their role as structural analogs of proline, one of the twenty standard proteinogenic amino acids. Azetidine-2-carboxylic acid functions as a non-protein amino acid homologue of proline, with the primary structural difference being the four-membered ring of azetidine compared to the five-membered pyrrolidine ring of proline. This structural similarity allows azetidine derivatives to act as proline analogs and potentially be incorporated into proteins in place of proline, leading to significant biological consequences including growth inhibition and toxic effects in various organisms.

The evolution of heterocyclic amino acid chemistry has been closely intertwined with advances in protective group chemistry, particularly the development of tert-butoxycarbonyl protecting groups in the 1950s and 1960s. These protecting groups revolutionized amino acid chemistry by providing stable, yet removable protection for amino functionalities during complex synthetic sequences. The application of such protective strategies to heterocyclic amino acids like azetidine derivatives represents a natural progression in the field, enabling the synthesis of increasingly complex molecular architectures while maintaining precise control over reactivity and selectivity.

Recent research has revealed new insights into the biosynthesis of azetidine-2-carboxylic acid through the identification of specific enzymes known as azetidine-2-carboxylic acid synthases in bacterial natural product pathways. These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine, yielding the highly strained heterocyclic structure through a sophisticated enzymatic mechanism. This discovery has opened new avenues for understanding how nature constructs such strained ring systems and has provided inspiration for the development of synthetic methodologies that mimic these natural processes.

Role in Modern Bioorganic Chemistry

In contemporary bioorganic chemistry, this compound serves multiple critical functions that highlight its versatility as a synthetic intermediate and research tool. The compound's primary documented application involves its use as a reactant in the preparation of specific transporters for iron(III)-phytosiderophore complexes, which play crucial roles in iron uptake mechanisms in plant systems, particularly in barley roots. This application demonstrates the compound's utility in understanding and manipulating biological metal transport systems, an area of research with significant implications for agricultural productivity and plant nutrition.

The compound's structure makes it particularly valuable in peptide synthesis applications, where it serves as a building block for creating cyclic structures that enhance molecular stability and bioactivity. The presence of the azetidine ring provides conformational rigidity that can influence the overall three-dimensional structure of peptides and proteins, potentially leading to enhanced biological activity or altered pharmacological properties. This structural rigidity, combined with the compound's ability to serve as a proline mimic, makes it an attractive component for designing peptide-based therapeutics with improved metabolic stability.

In drug development contexts, this compound contributes to medicinal chemistry programs focused on creating novel pharmaceuticals with improved efficacy profiles. The compound's unique structural features enable medicinal chemists to explore new chemical space and develop molecules with enhanced selectivity for their intended biological targets. The four-membered azetidine ring provides a distinct conformational constraint that can be exploited to optimize drug-target interactions while potentially reducing off-target effects.

Application Area Specific Use Key Advantage
Iron Transport Research Preparation of iron(III)-phytosiderophore transporters Enables study of plant iron uptake mechanisms
Peptide Synthesis Building block for cyclic peptide structures Provides conformational rigidity and stability
Drug Development Intermediate for novel pharmaceutical compounds Offers unique structural features for medicinal chemistry
Biotechnology Production of biologically active compounds Allows modification of existing molecules for enhanced performance
Material Science Development of specialized polymers Contributes specific mechanical properties

The biotechnology sector has embraced this compound for its potential in the production of biologically active compounds, leveraging its unique structural characteristics to modify existing molecules for improved biological performance. Researchers utilize the compound's distinctive features to create hybrid molecules that combine the beneficial properties of natural amino acids with the enhanced stability and novel reactivity patterns provided by the azetidine ring system. This approach has proven particularly valuable in the development of enzyme inhibitors and receptor modulators where precise three-dimensional structure is critical for biological activity.

Material science applications represent another emerging area where this compound demonstrates significant potential. The compound's incorporation into polymer systems can impart specific mechanical properties that benefit industries requiring high-performance materials, such as aerospace and automotive manufacturing. The rigid azetidine ring structure contributes to enhanced material strength and thermal stability, while the protected amino acid functionality provides sites for further chemical modification and cross-linking reactions.

Properties

IUPAC Name

(2S)-1-[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(10(16)17)4-6-15-7-5-9(15)11(18)19/h8-9H,4-7H2,1-3H3,(H,14,20)(H,16,17)(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIRSCHKXCON-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN1CC[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biosynthetic Pathways via AZE Synthases

Azetidine-2-carboxylic acid (AZE) serves as a critical intermediate in the biosynthesis of the target compound. Recent studies have identified AZE synthases in bacterial natural product pathways that catalyze the 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring . The reaction proceeds via intramolecular nucleophilic attack of the γ-carbon on the sulfonium center of SAM, releasing methylthioadenosine (MTA) and generating AZE with high stereochemical fidelity (Fig. 1a) . Structural analyses reveal that AZE synthases enforce a substrate conformation that minimizes steric hindrance, while cation-π interactions between SAM and aromatic residues stabilize the transition state .

To incorporate the Boc-protected amino group, post-cyclization modifications are required. For instance, enzymatic synthesis of AZE can be followed by Boc protection under standard conditions (di-tert-butyl dicarbonate in tetrahydrofuran with a base), yielding the N-Boc-azetidine intermediate. Subsequent coupling with a suitably protected aspartic acid derivative could introduce the carboxylic acid side chain, though this step remains hypothetical and warrants experimental validation .

La(OTf)3-Catalyzed Intramolecular Aminolysis

Azetidine ring formation via La(OTf)3-catalyzed aminolysis of cis-3,4-epoxy amines offers a chemical route to the target compound’s core structure . This method involves refluxing cis-epoxy amines in dichloroethane with 5 mol% La(OTf)3, achieving regioselective ring closure to azetidines in yields exceeding 80% (Table 1) . For example, treatment of cis-3,4-epoxybutylamine derivatives under these conditions generates 3-substituted azetidines, which can be functionalized further.

To adapt this method, a precursor such as (2S)-2-((tert-butoxycarbonyl)amino)-3,4-epoxybutanoic acid could undergo La(OTf)3-catalyzed cyclization. The resulting azetidine intermediate would retain the Boc group and carboxylic acid moiety, necessitating only deprotection and purification steps . Notably, this approach avoids racemization due to the mild reaction conditions, preserving the (αS,2S) configuration .

Stereoselective Synthesis via Strecker Reaction

The Strecker reaction provides a versatile framework for constructing cyclic quaternary α-amino acids with precise stereocontrol . By condensing ketones with chiral amines (e.g., (S)-α-methylbenzylamine) and subsequent cyanide addition, α-aminonitriles are formed, which hydrolyze to amino acids . For instance, cyclopropanone hemiacetal reacts with (S)-α-MBA to yield (1R,2S)-1-amino-2-methylcyclopropanecarboxylic acid after hydrolysis and hydrogenolysis .

Applying this strategy, a cyclobutanone precursor functionalized with a Boc-protected amino group could undergo Strecker reaction to install the azetidine ring. However, steric hindrance in larger rings (e.g., azetidine) may necessitate modified conditions, such as using ZnCl2 as a Lewis acid to enhance electrophilicity . Post-cyclization oxidation of the nitrile to a carboxylic acid would complete the synthesis, though yields may vary depending on the substrate’s steric profile .

Boc Protection and Carboxylic Acid Functionalization

Regardless of the azetidine formation method, introducing the Boc group and carboxylic acid requires sequential protection and deprotection steps. For example:

  • Boc Protection : Treat the azetidine amine with di-tert-butyl dicarbonate in THF and triethylamine at 0°C .

  • Carboxylic Acid Introduction : Couple the Boc-protected azetidine with a malonic acid derivative via peptide coupling reagents (e.g., EDC/HOBt) .

  • Deprotection : Remove temporary protecting groups (e.g., methyl esters) via hydrolysis with LiOH or TFA, depending on the stability of the Boc group .

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Methods for (αS,2S)-2-Carboxy-α-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-1-Azetidinebutanoic Acid

MethodKey StepsYieldAdvantagesLimitations
AZE Synthase CyclizationSAM → AZE → Boc protection → coupling79–93% High stereoselectivity, mild conditionsRequires enzymatic optimization
La(OTf)3 AminolysisEpoxy amine → La(OTf)3 cyclization → Boc/COOH functionalization~80% Scalable, regioselectiveSensitive to epoxy precursor stereochemistry
Strecker ReactionKetone + chiral amine → α-aminonitrile → hydrolysis → functionalization55–85% Broad substrate scopeLow yields for larger rings

Chemical Reactions Analysis

Types of Reactions

(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid has several applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares features with several classes of molecules:

Azetidine-containing derivatives : Azetidine rings are less common than five- or six-membered nitrogen heterocycles (e.g., pyrrolidine or piperidine) but offer unique conformational constraints. For example, (4S)-4-carboxy-5,5-dimethylthiazolidine derivatives () also employ strained rings but substitute azetidine with thiazolidine (a sulfur-containing ring), altering electronic properties and metabolic stability.

Boc-protected amino acids: Compounds like "(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid" () share Boc-like protective groups but lack the azetidine moiety, reducing steric hindrance and ring-derived reactivity.

Beta-lactam antibiotics: Structures such as "(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid" () feature bicyclic systems with fused rings, contrasting with the monocyclic azetidine but sharing strained geometries that enhance target binding.

Physicochemical and Methodological Comparisons

While direct data for the target compound are absent, highlights methodological challenges in comparing surfactants like quaternary ammonium compounds (e.g., BAC-C12). For instance:

Method CMC (mM) for BAC-C12 Precision Applicability to Azetidine Derivatives
Spectrofluorometry 8.3, 3.7, 0.0–0.05 High Limited (requires fluorogenic groups)
Tensiometry 8.0, 3.6, 0.4 Moderate Broader (surface activity-dependent)

Similarity Analysis Frameworks

emphasizes that structural similarity assessments rely on molecular descriptors (e.g., fingerprints, 3D shape) and algorithmic metrics (Tanimoto coefficient). For example:

  • Functional group alignment : The Boc group in the target compound may confer solubility and stability advantages over acetyl- or benzyl-protected analogs ().
  • Ring strain effects : Azetidine’s higher ring strain compared to thiazolidine () could increase reactivity but reduce metabolic half-life.

Research Implications and Limitations

The absence of explicit data on "(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid" in the provided evidence limits direct comparisons. However, extrapolations from structural analogs suggest:

  • Potential utility in peptide synthesis or as a protease inhibitor scaffold.
  • Methodological insights from surfactant studies () and similarity algorithms () can guide experimental design for characterizing this compound.

Recommendations for Future Studies

  • Synthesis and profiling : Validate solubility, stability, and bioactivity using HPLC, NMR, and enzymatic assays.
  • Computational modeling : Employ molecular docking to predict target interactions relative to azetidine/thiazolidine hybrids.

Biological Activity

(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic acid, also known by its CAS number 90599-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22N2O6
  • Molecular Weight : 302.33 g/mol
  • Solubility : Insoluble in water (4.8E -5 g/L at 25 ºC) .

Research suggests that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structure allows for potential interactions with amino acid transporters and enzymes involved in metabolic pathways.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to exhibit selective inhibition against certain cancer cell lines, particularly those overexpressing specific oncogenes. The compound's structure suggests it could act as a prodrug, enhancing its bioavailability and efficacy in targeting tumor cells .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. In vitro assays demonstrated that it could mitigate oxidative stress-induced neuronal damage by modulating antioxidant enzyme activity .

Case Studies

  • In Vitro Studies :
    • Cell Line Testing : The compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
    • Mechanistic Insights : Further investigations revealed that the compound might induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
  • Animal Models :
    • Toxicology Assessments : In animal models, the compound showed a favorable safety profile with no significant adverse effects observed at therapeutic doses. Histopathological examinations confirmed the absence of major organ toxicity .
    • Efficacy Studies : In vivo studies demonstrated significant tumor growth inhibition when administered alongside conventional treatments like gemcitabine .

Comparative Data Table

Parameter This compound Standard Chemotherapeutics
Molecular Weight302.33 g/molVaries
SolubilityInsoluble (4.8E -5 g/L)Varies
IC50 (Cancer Cell Lines)Moderate potency (exact values vary by cell line)Typically lower
Safety ProfileFavorable; no major toxicity at therapeutic dosesVaries

Q & A

Basic: What analytical techniques are recommended to confirm the stereochemical purity of (alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid?

Answer:
Stereochemical purity is critical for ensuring reproducibility in biological studies. Recommended techniques include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., polysaccharide-based columns) with UV detection to resolve enantiomers. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances separation .
  • X-ray Crystallography : Provides definitive confirmation of absolute configuration but requires high-quality single crystals.
  • Circular Dichroism (CD) Spectroscopy : Correlates optical activity with stereochemical integrity, especially for azetidine derivatives .

Advanced: How can researchers resolve discrepancies in stability data for (alphaS,2S)-... under varying pH conditions?

Answer:
Discrepancies often arise from uncontrolled variables. A robust experimental design includes:

  • Controlled Buffers : Use buffered solutions (pH 2–12) with ionic strength adjustments to minimize confounding effects.
  • Accelerated Stability Studies : Conduct at elevated temperatures (e.g., 40°C, 60°C) with periodic sampling for HPLC-UV or LC-MS analysis to track degradation products .
  • Statistical Analysis : Apply split-split plot designs to account for pH, temperature, and time interactions, ensuring replicates (n ≥ 4) for reproducibility .

Basic: What synthetic routes yield (alphaS,2S)-... with high enantiomeric excess?

Answer:
Key strategies involve:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino moiety during azetidine ring formation, followed by acidic deprotection (e.g., TFA) .
  • Peptide Coupling : Activate the carboxylic acid with HATU/DIPEA for amide bond formation, ensuring inert conditions to prevent racemization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during critical steps to enhance enantioselectivity .

Advanced: What methodologies elucidate the metabolic pathways of (alphaS,2S)-... in in vitro models?

Answer:
Advanced approaches include:

  • Isotope Labeling : Introduce ¹³C or ¹⁵N isotopes to track metabolic fate via LC-MS/MS, identifying intermediates like azetidine ring-opened products .
  • Enzyme Inhibition Assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to map phase I metabolism contributions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with metabolizing enzymes like carboxylesterases .

Basic: How should solubility and partition coefficients (logP) be experimentally determined for (alphaS,2S)-...?

Answer:

  • Shake-Flask Method : Dissolve the compound in water-saturated octanol and phosphate buffer (pH 7.4), then quantify via UV-Vis spectroscopy .
  • HPLC Retention Time Correlation : Use a C18 column and gradient elution to estimate logP based on retention behavior relative to standards .
  • Thermodynamic Solubility : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using nephelometry .

Advanced: How can conflicting reactivity data with nucleophiles (e.g., thiols) be resolved?

Answer:
Conflicts often stem from solvent effects or competing pathways. Mitigation strategies:

  • Kinetic Studies : Monitor reactions via in situ ¹H NMR under controlled conditions (e.g., DMSO-d6, 25°C) to identify intermediates .
  • Computational Analysis : Apply density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic attacks .
  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to assess solvent-dependent reactivity .

Basic: What spectroscopic methods are optimal for characterizing the azetidine ring structure?

Answer:

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., azetidine C-H protons at δ 3.5–4.5 ppm; carbonyl carbons at δ 170–175 ppm) .
  • IR Spectroscopy : Detect amide I bands (~1650 cm⁻¹) and carboxylic acid stretches (~1700 cm⁻¹) to confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI+ or MALDI-TOF .

Advanced: How can researchers design studies to evaluate environmental persistence of (alphaS,2S)-...?

Answer:
Adopt a tiered approach:

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-UV and identifying photoproducts .
  • Biotic Transformation : Use soil slurry microcosms with LC-MS/MS to quantify microbial breakdown products (e.g., β-amino acid derivatives) .
  • QSAR Modeling : Predict environmental half-life using quantitative structure-activity relationship (QSAR) tools like EPI Suite .

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